molecular formula C18H21N3O3S2 B2824186 N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-29-1

N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2824186
CAS RN: 851718-29-1
M. Wt: 391.5
InChI Key: HOQXRZZCFFFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction Studies and Physical Properties

Research by Raphael et al. (2015) examined the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including similar methanesulfonamide structures. This study highlighted the importance of these interactions in understanding solute-solute and solute-solvent dynamics, which could be relevant for designing new compounds with desired physical and chemical properties (Raphael, Bahadur, & Ebenso, 2015).

Structural Study and Supramolecular Assembly

Dey et al. (2015) synthesized and analyzed the crystal structures of nimesulidetriazole derivatives, focusing on the nature of intermolecular interactions. Such structural studies are crucial for understanding how modifications in the compound structure can influence its overall properties and potential applications in material science and drug development (Dey et al., 2015).

Synthesis and Characterization of Derivatives

Küçükgüzel et al. (2013) reported on the synthesis and characterization of Celecoxib derivatives, showcasing methodologies that could be applied to synthesize and analyze derivatives of the compound . Understanding these methods is essential for exploring the compound's potential applications in various fields, including its anti-inflammatory, analgesic, and anticancer properties (Küçükgüzel et al., 2013).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications. This study provides a framework for exploring the antimicrobial potential of related compounds, including the one you're interested in, by understanding the synthesis and evaluation process of such compounds (Darwish et al., 2014).

Corrosion Inhibition Properties

Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. This research highlights potential applications of similar compounds in corrosion inhibition, which is vital for material science and engineering (Olasunkanmi et al., 2016).

properties

IUPAC Name

N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-12(2)18(22)21-16(17-5-4-10-25-17)11-15(19-21)13-6-8-14(9-7-13)20-26(3,23)24/h4-10,12,16,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQXRZZCFFFHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.